molecular formula C13H8O3S B12549855 8-Methoxynaphtho[2,3-b]thiophene-4,9-dione CAS No. 163459-39-0

8-Methoxynaphtho[2,3-b]thiophene-4,9-dione

Cat. No.: B12549855
CAS No.: 163459-39-0
M. Wt: 244.27 g/mol
InChI Key: GPXMMGSLTKJRPG-UHFFFAOYSA-N
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Description

8-Methoxynaphtho[2,3-b]thiophene-4,9-dione is a complex organic compound belonging to the naphthoquinone family. Naphthoquinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 8-Methoxynaphtho[2,3-b]thiophene-4,9-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases as catalysts, and the process may require specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product .

Chemical Reactions Analysis

8-Methoxynaphtho[2,3-b]thiophene-4,9-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced with others, often using reagents like halogens or alkyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents.

Scientific Research Applications

8-Methoxynaphtho[2,3-b]thiophene-4,9-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methoxynaphtho[2,3-b]thiophene-4,9-dione involves its interaction with specific molecular targets and pathways. In cancer research, it has been shown to induce oxidative stress and ferroptosis, leading to cell death. It also inhibits the MAPK signaling pathway, which is crucial for cell proliferation and survival. These combined effects make it a promising candidate for anti-cancer therapies .

Comparison with Similar Compounds

8-Methoxynaphtho[2,3-b]thiophene-4,9-dione can be compared with other naphthoquinone derivatives:

Properties

CAS No.

163459-39-0

Molecular Formula

C13H8O3S

Molecular Weight

244.27 g/mol

IUPAC Name

8-methoxybenzo[f][1]benzothiole-4,9-dione

InChI

InChI=1S/C13H8O3S/c1-16-9-4-2-3-7-10(9)12(15)13-8(11(7)14)5-6-17-13/h2-6H,1H3

InChI Key

GPXMMGSLTKJRPG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CS3

Origin of Product

United States

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